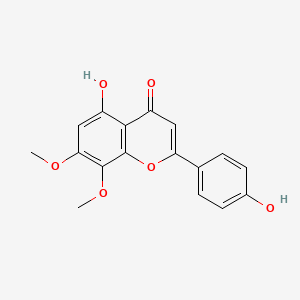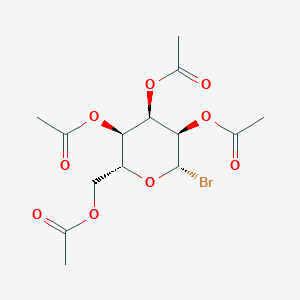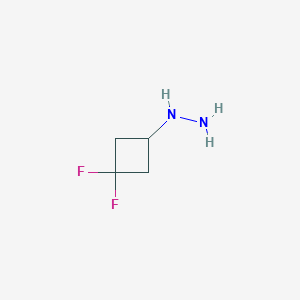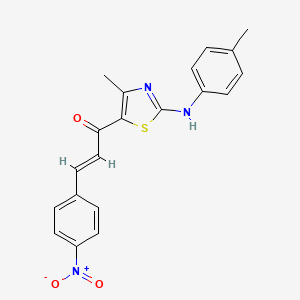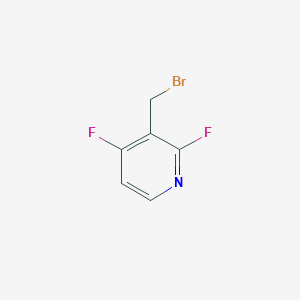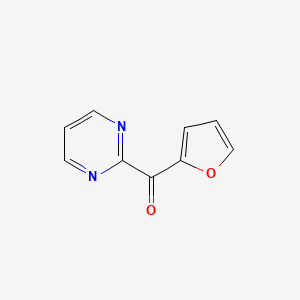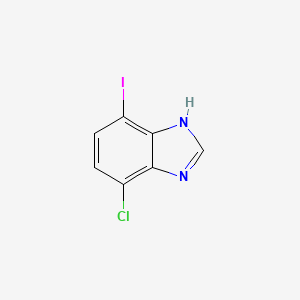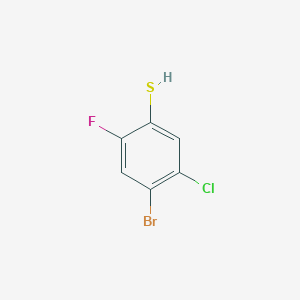
4-Bromo-5-chloro-2-fluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). The unique combination of halogens and the thiol group makes this compound of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Thiol Group Introduction: Conversion of a suitable precursor to the thiol derivative using reagents like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-2-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Derivatives with new functional groups replacing halogens.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-2-fluorobenzenethiol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chloro-5-fluorobenzenethiol
- 5-Bromo-2-chloro-4-fluorobenzenethiol
- 2-Chloro-4-fluorobenzenethiol
Uniqueness
4-Bromo-5-chloro-2-fluorobenzenethiol is unique due to the specific arrangement of halogens and the thiol group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H3BrClFS |
|---|---|
Peso molecular |
241.51 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-2-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
Clave InChI |
VFNIBJCQLXCPRR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Cl)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
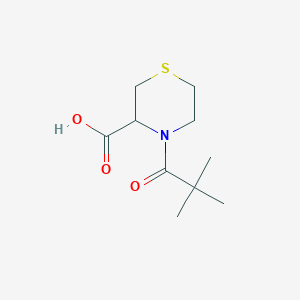
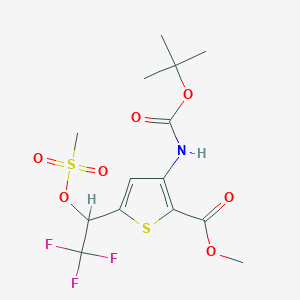
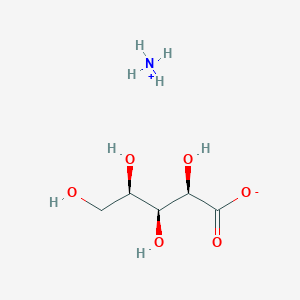
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
